Azinphos-methyl

Description

Guthion, also called this compound, is an organophosphorous pesticide that was used on many crops, especially apples, pears, cherries, peaches, almonds, and cotton. Many of its former uses have been cancelled by the EPA, and its few remaining uses are currently in the process of being phased out. Guthion is a synthetic substance, it does not occur naturally. Pure guthion is a colorless to white odorless crystalline solid that melts at about 72-74ºC (162-165ºF). Technical-grade guthion is a cream to yellow-brown granular solid. Guthion is poorly soluble in water.

Azinphos methyl is a colorless brown, waxy or white crystalline solid dissolved in a liquid carrier. It is used as a pesticide. It is added to water to create a water emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. It is heavier than and insoluble in water. In case of damage to, leaking from containers of this material contact CHEMTREC, 800-424-9300.

Structure

3D Structure

Properties

IUPAC Name |

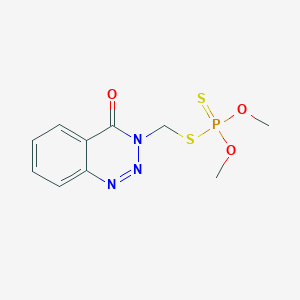

3-(dimethoxyphosphinothioylsulfanylmethyl)-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N3O3PS2/c1-15-17(18,16-2)19-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJOSEISRRTUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N3O3PS2 | |

| Record name | AZINPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZINPHOS-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0826 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020122 | |

| Record name | Azinphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azinphos methyl is a colorless brown, waxy or white crystalline solid dissolved in a liquid carrier. It is used as a pesticide. It is added to water to create a water emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. It is heavier than and insoluble in water. In case of damage to, leaking from containers of this material contact CHEMTREC, 800-424-9300., Colorless crystals or a brown, waxy solid. [insecticide]; [NIOSH], COLOURLESS CRYSTALS., Colorless crystals or a brown, waxy solid., Colorless crystals or a brown, waxy solid. [insecticide] | |

| Record name | AZINPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azinphos-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AZINPHOS-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0826 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AZINPHOS-METHYL (GUTHION) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/722 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Azinphos-methyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0681.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), decomposes, Decomposes | |

| Record name | AZINPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZINPHOS-METHYL (GUTHION) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/722 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Azinphos-methyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0681.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in methanol, ethanol, and propylene glycol, xylene, other organic solvents., In dichloroethane, acetone, acetonitrile, ethyl acetate, and dimethyl sulfoxide, the solubility is >250 g/L at 20 °C; n-heptane, 1.2 g/L at 20 °C; xylene, 170 g/L at 20 °C, In toluene, dichloromethane, >20 g/L, Readily soluble in most organic solvents (toluene, chloroform, acetonitrile, benzene, carbon tetrachloride, and chlorobenzene), slightly soluble in 1-propanol., In water, 20.9 mg/L at 20 °C, Solubility in water: none, 0.003% | |

| Record name | AZINPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZINPHOSMETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AZINPHOS-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0826 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Azinphos-methyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0681.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.44 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.44 g/cu cm at 20 °C, 1.4 g/cm³, 1.44 | |

| Record name | AZINPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZINPHOSMETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AZINPHOS-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0826 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AZINPHOS-METHYL (GUTHION) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/722 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Azinphos-methyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0681.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Negligible at 20C (EPA, 1998), 0.00000001 [mmHg], 2.0X10-7 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 8 X 10-9 mmHg, 8 x 10-9 mmHg | |

| Record name | AZINPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azinphos-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AZINPHOSMETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AZINPHOS-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0826 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AZINPHOS-METHYL (GUTHION) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/722 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Azinphos-methyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0681.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellowish crystals, Crystals from methanol, Brown, waxy solid, Colorless crystals or a brown, waxy solid., Colorless to white crystalline solid | |

CAS No. |

86-50-0 | |

| Record name | AZINPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azinphos-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azinphos-methyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azinphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azinphos-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZINPHOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265842EWUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZINPHOSMETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AZINPHOS-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0826 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AZINPHOS-METHYL (GUTHION) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/722 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

163 to 165 °F (EPA, 1998), 73-74 °C, Cream to yellow-brown granular solid, MP: 67-70 °C /Technical/, 163 °F | |

| Record name | AZINPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZINPHOSMETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AZINPHOS-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0826 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AZINPHOS-METHYL (GUTHION) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/722 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Azinphos-methyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0681.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Azinphos-methyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azinphos-methyl, a broad-spectrum organophosphate insecticide, has been utilized for the control of a wide variety of insect pests on numerous crops.[1] Its efficacy stems from its potent inhibition of acetylcholinesterase (AChE), an enzyme critical to the proper functioning of the nervous system in both insects and mammals.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and the methodologies used to determine these characteristics. Furthermore, it details its mechanism of action through the inhibition of acetylcholinesterase, providing visual representations of the key pathways and experimental workflows.

Molecular Structure and Identification

This compound is chemically known as O,O-Dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate.[3] Its structure is characterized by a benzotriazine ring system linked to a dimethyl phosphorodithioate group via a methyl bridge.

Molecular Formula: C₁₀H₁₂N₃O₃PS₂[4][5]

Molecular Weight: 317.32 g/mol [4]

Canonical SMILES: COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2N=N1[6]

InChI Key: CJJOSEISRRTUQB-UHFFFAOYSA-N[6]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and biological interactions. A summary of these properties is presented in the table below.

| Property | Value | Experimental Protocol |

| Appearance | Pure: White crystalline solid. Technical: Brown waxy solid.[1][7] | Visual Inspection |

| Melting Point | 73-74 °C (Pure)[1] | OECD Guideline 102 |

| Boiling Point | Decomposes above 200 °C[3][7] | OECD Guideline 103 |

| Water Solubility | 28 - 30 mg/L at 20-25 °C[1][3] | OECD Guideline 105 (Flask Method) |

| Vapor Pressure | <1 mPa (<7.5 x 10⁻⁶ mmHg) at 20 °C[1] | OECD Guideline 104 (e.g., Static Method, Dynamic Method) |

| Octanol-Water Partition Coefficient (log Kow) | 2.75 - 2.96[6] | OECD Guideline 107 (Shake Flask Method) |

| Density | 1.44 g/cm³[3] | OECD Guideline 109 |

Experimental Protocols for Physicochemical Properties

Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for determining the water solubility of substances with solubilities above 10⁻² g/L.[4][6] The general procedure involves:

-

Preparation of a Saturated Solution: An excess amount of the test substance (this compound) is added to a vessel containing purified water.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium, ensuring that a saturated solution is formed.[6]

-

Phase Separation: The undissolved substance is separated from the aqueous phase by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure (OECD Guideline 104)

Several methods are described in this guideline, with the static and dynamic methods being common.[1][3]

-

Static Method: The substance is introduced into a vacuum-tight container, and the pressure exerted by the vapor in equilibrium with the substance is measured at a constant temperature.[8]

-

Dynamic Method (Cottrell's Method): The boiling temperature of the substance is determined under various applied pressures. The vapor pressure at a specific temperature is then interpolated from the boiling temperature-pressure data.[3]

Octanol-Water Partition Coefficient (OECD Guideline 107 - Shake Flask Method)

This method determines the ratio of a chemical's concentration in the octanol and water phases of a two-phase system at equilibrium.[7][9]

-

Preparation of Phases: n-Octanol and water are mutually saturated before the experiment.

-

Dissolution of Test Substance: A known amount of this compound is dissolved in either water or n-octanol.

-

Partitioning: The two phases are placed in a vessel and shaken to facilitate the partitioning of the substance between the two immiscible liquids until equilibrium is reached.[9]

-

Phase Separation: The octanol and water phases are separated, typically by centrifugation.[9]

-

Concentration Analysis: The concentration of this compound in each phase is determined using an appropriate analytical technique. The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve impulse.

Metabolic Activation and Signaling Pathway

This compound itself is a weak inhibitor of AChE. It undergoes metabolic activation in the liver, primarily through cytochrome P450-mediated oxidative desulfuration, to form its oxygen analog, this compound oxon. This oxon is a much more potent inhibitor of AChE. The oxon phosphorylates a serine residue in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors and resulting in the toxic effects observed.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

The activity of acetylcholinesterase and its inhibition by compounds like this compound can be quantified using various methods, with the Ellman's assay being a widely used colorimetric technique.[10][11]

Conclusion

This technical guide has provided a detailed examination of the chemical properties and molecular structure of this compound. The tabulated data, coupled with descriptions of the standardized experimental protocols, offers a valuable resource for researchers. The visualization of the metabolic activation pathway and the experimental workflow for assessing its primary mode of action—acetylcholinesterase inhibition—further enhances the understanding of this potent insecticide. This information is critical for professionals involved in environmental science, toxicology, and the development of safer and more effective pest control agents.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Phytosafe [phytosafe.com]

- 7. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 8. consilab.de [consilab.de]

- 9. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 11. benchchem.com [benchchem.com]

Azinphos-methyl: A Historical and Technical Overview of Its Agricultural Use

Azinphos-methyl , an organophosphate insecticide, has a complex history marked by widespread agricultural use and subsequent regulatory decline due to safety concerns. This technical guide provides a comprehensive overview of its historical usage, mechanism of action, and the experimental methodologies used in its study, tailored for researchers, scientists, and drug development professionals.

Historical Overview

First introduced in the 1950s, this compound saw extensive use as a broad-spectrum insecticide and acaricide for several decades.[1] It was registered for use in the United States in 1959 and in Australia in the late 1960s. The insecticide was applied to a wide variety of fruit, vegetable, nut, and field crops to control chewing and sucking insects.[2]

The use of this compound began to decline in the late 20th and early 21st centuries due to growing concerns about its toxicity to humans, particularly farmworkers, and its adverse effects on aquatic ecosystems. This led to regulatory actions in numerous countries. The European Union banned its use in 2006. The United States Environmental Protection Agency (EPA) initiated a phase-out of all its uses, which concluded with a full ban on its sale and distribution after September 30, 2012, and its use of existing stocks prohibited after September 30, 2013.[3] New Zealand also phased out its use starting in 2009.

Quantitative Data

The following tables summarize key quantitative data related to the application and toxicity of this compound.

Table 1: Application Rates of this compound on Various Crops

| Crop | Pest(s) | Application Rate (Active Ingredient) |

| Apples, Pears, Peaches, Apricots | Codling moth, Leaf rollers | Apply as a full cover spray at 75% petal drop and repeat at 2-3 week intervals.[4] |

| Citrus | Red scale, Mussel scale, Circular purple scale | 125 ml plus 200 g parathion WP/100 L water as a preventative spray.[4] |

| Cotton | Bollworm, Aphids | 1.25 – 1.75 L/ha via tractor or aerial application.[4] |

| General Use | Various insect pests | 0.047 to 10.35 lb a.i./A.[5][6] |

Table 2: Acute Toxicity of this compound in Various Species

| Species | Route | LD50/LC50 | Reference |

| Rat | Oral | 4.4 - 16 mg/kg | [7][8] |

| Rat | Dermal | 88 - 220 mg/kg | [7][8] |

| Rat | Inhalation (1-hour) | 69 mg/m³ | [7][9] |

| Guinea Pig | Oral | 80 mg/kg | [7][8] |

| Mouse | Oral | 8 - 20 mg/kg | [7][8] |

| Rainbow Trout | 96-hour LC50 | 0.003 mg/L | [7][8] |

Mechanism of Action and Signaling Pathway

This compound, like other organophosphate insecticides, functions as an acetylcholinesterase (AChE) inhibitor.[1] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent disruption of the nervous system in target pests.

Experimental Protocols

Residue Analysis in Crops using Gas Chromatography

The determination of this compound residues in agricultural products is commonly performed using gas chromatography (GC) coupled with a flame photometric detector (FPD) or mass spectrometry (MS).

Experimental Workflow:

Methodology:

-

Extraction: A representative sample of the crop is homogenized and extracted with an organic solvent, typically acetone.[10][11]

-

Cleanup: The crude extract is then subjected to a cleanup procedure to remove interfering co-extractives. This may involve liquid-liquid partitioning with a solvent mixture like dichloromethane and petroleum ether, followed by column chromatography using materials such as charcoal or solid-phase extraction (SPE) cartridges.[10][11]

-

Analysis: The cleaned-up extract is analyzed by gas chromatography. A flame photometric detector (FPD), which is selective for phosphorus-containing compounds, or a mass spectrometer (MS) for more definitive identification and quantification, is used for detection.[10][11]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Acetylcholinesterase Inhibition Assay

The inhibitory effect of this compound on acetylcholinesterase (AChE) activity is commonly measured using a colorimetric method, such as the Ellman assay.[12]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor like this compound will result in a decreased rate of color development.

Protocol Outline:

-

Reagent Preparation: Prepare a phosphate buffer (pH 7.4-8.0), a solution of the substrate acetylthiocholine, and a solution of the chromogen DTNB. The enzyme (AChE) is prepared at a suitable concentration.

-

Assay Procedure: a. In a 96-well plate, add the buffer, the enzyme solution, and the test compound (this compound) at various concentrations. A control with no inhibitor is also prepared. b. Incubate the mixture for a defined period to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB. d. Measure the change in absorbance over time at 412 nm using a plate reader.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

This in-depth guide provides a foundational understanding of the historical and technical aspects of this compound's use in agriculture. The provided data and protocols offer valuable resources for researchers and professionals in related fields.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound in freshwater and marine water [waterquality.gov.au]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. adama.com [adama.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. This compound | C10H12N3O3PS2 | CID 2268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. waterboards.ca.gov [waterboards.ca.gov]

- 8. EXTOXNET PIP - AZINOPHOS-METHYL [extoxnet.orst.edu]

- 9. This compound - IDLH | NIOSH | CDC [cdc.gov]

- 10. [Gas chromatographic determination of this compound in imported crops] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid multi-residue method for the determination of azinphos methyl, bromopropylate, chlorpyrifos, dimethoate, parathion methyl and phosalone in apricots and peaches by using negative chemical ionization ion trap technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis Pathways and Chemical Precursors of Azinphos-methyl

Azinphos-methyl, a broad-spectrum organophosphate insecticide, is synthesized through a multi-step process involving key chemical precursors and intermediates. This technical guide details the primary synthesis pathways, providing insights into the chemical reactions, precursors, and experimental procedures involved in its production.

Chemical Precursors

The synthesis of this compound relies on several key chemical precursors. The properties of these precursors are summarized in the table below.

| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | White to off-white crystalline powder | 144-148 | 200 (sublimes) |

| 1,2,3-Benzotriazin-4(3H)-one | C₇H₅N₃O | 147.13 | Tan or buff colored powder[1][2] | 216-218[3][4] | 360-365[1] |

| Paraformaldehyde | (CH₂O)n | ~(30)n | White crystalline solid | 120-170 (decomposes) | - |

| Thionyl Chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid | -104.5 | 76 |

| Phosphorus Pentasulfide | P₂S₅ | 222.27 | Greenish-yellow crystalline solid | 286-290 | 513-527 |

| Methanol | CH₃OH | 32.04 | Colorless liquid | -97.6 | 64.7 |

| O,O-dimethyl phosphorodithioate | C₂H₇O₂PS₂ | 158.18 | Colorless to light yellow liquid with a bad smell | - | 65 |

| Sodium O,O-dimethyl phosphorodithioate | C₂H₆NaO₂PS₂ | 180.17 | - | - | - |

| N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one | C₈H₆ClN₃O | 195.61 | - | - | - |

Synthesis Pathways

There are two primary pathways for the industrial synthesis of this compound. Both pathways converge on the formation of a key intermediate, N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one.

Pathway 1: From 1,2,3-Benzotriazin-4(3H)-one

This pathway begins with the synthesis of 1,2,3-Benzotriazin-4(3H)-one from anthranilic acid, followed by chloromethylation and subsequent reaction with a phosphorodithioate salt.

Step 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one

The synthesis of the initial heterocyclic structure, 1,2,3-Benzotriazin-4(3H)-one, is typically achieved through the diazotization of anthranilic acid or its amide derivative.[5][6][7] In this process, sodium nitrite is added to a solution of anthranilamide and hydrochloric acid in ice water.[7] The subsequent ring closure is induced by adjusting the pH to 8.5, leading to the formation of 1,2,3-Benzotriazin-4(3H)-one.[7]

Step 2: Synthesis of N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one

The intermediate N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one is formed by the reaction of 1,2,3-Benzotriazin-4(3H)-one with paraformaldehyde and thionyl chloride.[7] The reaction is typically carried out in a solvent such as ethylene dichloride. The mixture is first heated to 40°C, and after the addition of thionyl chloride, the temperature is raised to 65°C for approximately four hours.[7]

Step 3: Synthesis of this compound

The final step involves the reaction of N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one with the sodium salt of O,O-dimethyl phosphorodithioate.[7] This reaction is conducted in a suitable solvent like ethylene dichloride and is heated to 50°C.[7] Sodium bicarbonate is added to neutralize the hydrochloric acid formed during the reaction.[7]

Pathway 2: From Phosphorus Pentasulfide and Methanol

This alternative pathway begins with the preparation of O,O-dimethyldithiophosphoric acid, which is then used to form the final product.

Step 1: Synthesis of O,O-Dimethyldithiophosphoric Acid and its Salt

O,O-dimethyldithiophosphoric acid is produced by the reaction of phosphorus pentasulfide with methanol.[8] This reaction can be carried out in a solvent like toluene at temperatures between 60-75°C, with reported yields of 91-93%.[9] The resulting acid is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of O,O-dimethyl phosphorodithioate.[9]

Step 2: Synthesis of this compound

The sodium salt of O,O-dimethyl phosphorodithioate is then reacted with the previously synthesized N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one (as described in Pathway 1, Step 2) to yield this compound. The reaction conditions are similar to those in the final step of Pathway 1.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are often proprietary. However, based on available literature, a general outline of the key experimental steps can be described.

Synthesis of N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one:

-

1,2,3-Benzotriazin-4(3H)-one and paraformaldehyde are suspended in ethylene dichloride.

-

The mixture is heated to approximately 40°C.[7]

-

Thionyl chloride is added, and the reaction mixture is further heated to 65°C for several hours.[7]

-

After cooling, water is added to the reaction mixture, and it is neutralized.

-

The organic layer containing the product is separated, washed, and the solvent is removed to yield the crude N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one.

Synthesis of this compound from N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one:

-

N-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one is dissolved in a suitable solvent such as ethylene dichloride.

-

A solution of the sodium salt of O,O-dimethyl phosphorodithioate in water is added, along with sodium bicarbonate.[7]

-

The mixture is heated to 50°C and stirred.[7]

-

After the reaction is complete, the organic layer is separated, washed, and dried.

-

The solvent is evaporated to yield crude this compound, which can be further purified by recrystallization from a suitable solvent like methanol.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3-苯并三嗪-4(3H)-酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,2,3-BENZOTRIAZIN-4(3H)-ONE | 90-16-4 [chemicalbook.com]

- 5. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 9. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]

A Comprehensive Toxicological Profile of Azinphos-methyl in Mammals

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Azinphos-methyl is a broad-spectrum organophosphate insecticide with a well-documented history of high toxicity in mammals. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its effects in mammalian species. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and provides visual representations of its mechanism of action and experimental workflows. All quantitative data are presented in structured tables for ease of comparison and interpretation.

Introduction

This compound, an organothiophosphate insecticide, has been utilized for the control of a wide range of insect pests on various agricultural crops.[1] Its mode of action, common to organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[4][5] Due to its high acute toxicity and potential for adverse environmental and human health effects, a thorough understanding of its toxicological profile is essential. This guide synthesizes available data on the acute, subchronic, and chronic toxicity of this compound, as well as its toxicokinetics, mechanism of action, genotoxicity, carcinogenicity, and reproductive and developmental effects in mammals.

Acute Toxicity

This compound exhibits high acute toxicity in mammals through oral, dermal, and inhalation routes of exposure.[2][6] The clinical signs of acute intoxication are characteristic of cholinergic crisis and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory distress.[7]

Table 1: Acute Toxicity of this compound in Mammalian Species

| Species | Route | Parameter | Value (mg/kg bw) | Reference(s) |

| Rat | Oral | LD50 | 4.4 - 16 | [6] |

| Mouse | Oral | LD50 | 8 - 20 | [6] |

| Guinea Pig | Oral | LD50 | 80 | [6] |

| Rat | Dermal | LD50 | 88 - 220 | [6] |

| Mouse | Dermal | LD50 | 65 | [6] |

| Rat | Inhalation (1-hr) | LC50 | 69 mg/m³ | [6] |

Subchronic and Chronic Toxicity

Repeated or prolonged exposure to this compound can lead to cumulative toxic effects, primarily related to the sustained inhibition of acetylcholinesterase.[2] Long-term exposure has been associated with neurological symptoms such as impaired memory and concentration, headaches, and irritability.[2]

Table 2: No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) of this compound

| Species | Duration | Route | NOAEL | LOAEL | Endpoint | Reference(s) |

| Rat | 90 days | Oral | 0.25 mg/kg/day | 1 mg/kg/day | Cholinesterase inhibition | [8] |

| Dog | 1 year | Oral | 0.125 mg/kg/day | 0.5 mg/kg/day | Red blood cell cholinesterase inhibition | [6][8] |

| Rat | 2 years | Oral | ~0.5 mg/kg/day | 5-10 mg/kg/day | Depressed red blood cell counts and brain cholinesterase activity | [8] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is readily absorbed into the systemic circulation following oral, dermal, and inhalation exposure.[9] Following absorption, it is widely distributed throughout the body. The metabolism of this compound primarily occurs in the liver and involves oxidative desulfuration to its more toxic oxygen analog (oxon) and hydrolysis to various metabolites.[10] The metabolites, which are less toxic, are then excreted, primarily in the urine.[8]

Caption: Toxicokinetics (ADME) of this compound in mammals.

Mechanism of Action

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE).[4] this compound, particularly its active metabolite this compound oxon, phosphorylates the serine hydroxyl group at the active site of AChE, rendering the enzyme inactive.[4][11] This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in continuous stimulation of muscarinic and nicotinic receptors.[5] This overstimulation disrupts normal nerve function in both the central and peripheral nervous systems, leading to the observed toxic signs and symptoms.[5] Prolonged cholinergic overstimulation can also lead to downstream effects, including excitotoxicity and oxidative stress.[12]

Caption: Mechanism of this compound toxicity via AChE inhibition.

Genotoxicity and Carcinogenicity

This compound has been evaluated in a number of in vitro and in vivo genotoxicity assays. The majority of studies have not found evidence of a genotoxic potential.[13] Carcinogenicity studies in rats and mice have also been conducted. While one study suggested a possible association with tumors of the pancreas and thyroid in rats, the evidence is not conclusive, and other studies have not shown a carcinogenic effect.[2] Overall, this compound is not generally considered to be a genotoxic or carcinogenic compound.[13]

Reproductive and Developmental Toxicity

Reproductive toxicity studies in rats have shown that high doses of this compound can lead to reduced pup viability.[13] Developmental toxicity studies in rats and rabbits did not show teratogenic effects, although delayed ossification was observed at maternally toxic doses.[14]

Table 3: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | NOAEL (Maternal) | NOAEL (Developmental) | Effects | Reference(s) |

| Rat | Two-generation | 0.25 mg/kg/day | - | No reproductive effects at this dose | [8] |

| Rat | Developmental | - | 2 mg/kg/day | Delayed ossification at higher, maternally toxic doses | [14] |

| Rabbit | Developmental | - | 1.5 mg/kg/day | Delayed ossification at higher, maternally toxic doses | [14] |

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological studies, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 425)

The acute oral toxicity is typically determined using the Up-and-Down Procedure (UDP). This method is a sequential dosing test that uses a minimum number of animals to estimate the LD50.

-

Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are often preferred.

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after dosing.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. The initial dose is selected based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) of the previously dosed animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Subchronic Oral Toxicity - 90-Day Study (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 90-day period.

-

Test Animals: Young, healthy rodents (usually rats) are randomly assigned to control and treatment groups (typically at least 10 males and 10 females per group).

-

Dose Administration: The test substance is administered daily via the diet, drinking water, or by gavage for 90 days. At least three dose levels and a control group are used.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Ophthalmoscopic examinations, hematology, clinical biochemistry, and urinalysis are performed at specified intervals.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy, including organ weight measurements. Histopathological examination of a comprehensive set of tissues from control and high-dose groups is performed.

Chronic Toxicity and Carcinogenicity (OECD 452)

These long-term studies are designed to characterize the toxic effects of a substance after prolonged and repeated exposure over a major portion of the animal's lifespan and to assess its carcinogenic potential.

-

Test Animals: Typically rodents (rats or mice) are used. The study duration is usually 12-24 months. At least 50 animals of each sex per group are recommended for a combined chronic toxicity and carcinogenicity study.

-

Dose Administration: The test substance is administered daily, usually in the diet, for the duration of the study. At least three dose levels and a control group are used.

-

Observations: Similar to the 90-day study, with more frequent and detailed clinical observations, body weight and food consumption measurements, and periodic hematology and clinical chemistry assessments.

-

Pathology: A complete necropsy is performed on all animals. Histopathological examination is conducted on all tissues from all animals in the control and high-dose groups, and on all gross lesions and target organs from all other groups.

Caption: General experimental workflow for in vivo genotoxicity testing.

Conclusion

This compound is a highly toxic organophosphate insecticide in mammals. Its primary mechanism of toxicity, the inhibition of acetylcholinesterase, is well-understood and leads to a predictable suite of cholinergic symptoms. The comprehensive toxicological data presented in this guide, including acute, subchronic, and chronic toxicity values, as well as information on its toxicokinetics, genotoxicity, and reproductive/developmental effects, underscore the significant hazard associated with this compound. The detailed experimental protocols provide a framework for the standardized assessment of similar chemical entities. This information is critical for conducting risk assessments, establishing safety guidelines, and informing regulatory decisions to protect human and animal health.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. waterboards.ca.gov [waterboards.ca.gov]

- 7. oecd.org [oecd.org]

- 8. EXTOXNET PIP - AZINOPHOS-METHYL [extoxnet.orst.edu]

- 9. This compound | C10H12N3O3PS2 | CID 2268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 12. dovepress.com [dovepress.com]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Azinphos-Methyl: An In-Depth Technical Guide on its Role as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azinphos-methyl, a broad-spectrum organophosphate insecticide, exerts its potent neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative toxicological data, and experimental methodologies related to this compound's function as an AChE inhibitor. Through detailed data tables, experimental protocols, and pathway visualizations, this document serves as a critical resource for researchers and professionals in toxicology, pharmacology, and drug development.

Introduction

Organophosphate (OP) insecticides, including this compound, represent a significant class of neurotoxic compounds. Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[1][2] The resulting accumulation of ACh leads to overstimulation of cholinergic receptors, precipitating a state known as cholinergic crisis, characterized by a range of symptoms affecting the central and peripheral nervous systems.[1] this compound itself is a relatively weak inhibitor of AChE; however, it undergoes metabolic activation in vivo to its oxygen analog, this compound oxon (also referred to as "gutoxon"), a significantly more potent inhibitor.[3] Understanding the intricacies of this bioactivation and the subsequent enzyme inhibition is crucial for risk assessment and the development of potential antidotes.

Mechanism of Action

The toxicological action of this compound is a multi-step process that begins with its absorption and metabolic conversion and culminates in the disruption of cholinergic neurotransmission.

Metabolic Activation

This compound is a phosphorothioate, containing a sulfur atom double-bonded to the phosphorus center. In this form, its ability to inhibit AChE is limited. Upon entering the body, it is metabolized by cytochrome P450 (CYP450) enzymes, primarily in the liver.[2] This process, known as oxidative desulfuration, replaces the thione sulfur with an oxygen atom, converting this compound into its highly reactive oxon form.[2][3]

References

Early Research on the Insecticidal Efficacy of Azinphos-methyl: A Technical Guide

An In-depth Examination of the Foundational Studies Establishing the Potency and Application of a Key Organophosphate Insecticide

Introduction

Azinphos-methyl, known commercially as Guthion, emerged in the mid-20th century as a potent, broad-spectrum organophosphate insecticide. First registered in the United States in 1959, its development marked a significant step in the chemical control of agricultural pests.[1] This technical guide delves into the early research that established the insecticidal efficacy of this compound, providing a detailed overview of the experimental protocols, quantitative data from foundational studies, and the logical framework that guided its initial application in pest management. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the early scientific investigations into this noteworthy insecticide.

Core Efficacy Data

The initial research on this compound focused on quantifying its lethal effects on various insect pests, particularly those of significant economic importance to agriculture. The following tables summarize the key quantitative data from this early period, offering a comparative look at its potency across different species and experimental conditions.

| Insect Species | Bioassay Type | Formulation | LD50/LC50/Other Metric | Year | Reference |

| Codling Moth (Cydia pomonella) | Topical Application (larvae) | Not Specified | LD90: 0.158 µg/µl | 1963 | Barnes and Moffit, 1963 |

| Various Insect Pests | Foliar Application | Emulsifiable Liquid, Wettable Powder | Effective control | Late 1950s - Early 1960s | General Literature |

| Sucking and Chewing Insects | Contact and Stomach Action | Various | Broad-spectrum efficacy | Late 1950s - Early 1960s | General Literature |

Experimental Protocols

The methodologies employed in the early evaluation of this compound laid the groundwork for understanding its insecticidal properties. Below are detailed descriptions of the key experimental protocols cited in the early literature.

Topical Application Bioassay for Codling Moth Larvae (Barnes and Moffit, 1963)

This protocol was designed to determine the lethal dose of this compound required to kill 90% of a population of codling moth larvae (LD90).

-

Insect Rearing: Codling moth larvae were reared on an artificial diet under controlled laboratory conditions to ensure a uniform population for testing.

-

Insecticide Preparation: A stock solution of this compound was prepared, and a series of dilutions were made to create a range of concentrations for testing. The exact solvent and formulation of this compound used in the 1963 study are not specified in the available literature.

-

Application: A micro-applicator was used to apply a precise volume (e.g., 1 microliter) of each insecticide dilution to the dorsal surface of individual third-instar codling moth larvae. A control group of larvae was treated with the solvent alone.

-

Observation: After treatment, the larvae were held in individual containers with a food source at a constant temperature and humidity. Mortality was assessed at specified time intervals (e.g., 24, 48, and 72 hours) after application.

-

Data Analysis: The mortality data was subjected to probit analysis to determine the LD90 value, the dose at which 90% of the test population is killed.

General Foliar Application Field Trials

Early field trials were crucial for evaluating the effectiveness of this compound under real-world agricultural conditions.

-

Test Plots: Experimental plots were established in orchards or fields with known infestations of the target insect pests. Control plots were left untreated or treated with a placebo.

-

Insecticide Formulation and Application: this compound was typically formulated as a wettable powder or emulsifiable concentrate and applied to the foliage of the crops using standard spray equipment of the era. Application rates and spray volumes were carefully recorded.

-

Efficacy Assessment: The efficacy of the treatment was assessed by comparing the pest population densities in the treated and control plots at various intervals after application. This was often done through direct counts of live insects, assessments of crop damage, or the use of insect traps.

-

Residual Activity: To determine the persistence of its insecticidal effect, researchers would monitor pest populations over an extended period following a single application.

Signaling Pathways and Logical Relationships

The insecticidal action of this compound, like other organophosphates, is rooted in its ability to disrupt the nervous system of insects. The following diagrams illustrate the key signaling pathway and the logical workflow of efficacy testing.

Conclusion

The early research on this compound in the late 1950s and early 1960s was pivotal in establishing its role as a major insecticide. Through meticulous laboratory bioassays and comprehensive field trials, scientists were able to quantify its high efficacy against a broad spectrum of insect pests, particularly key agricultural threats like the codling moth. The foundational studies, such as the work of Barnes and Moffit, provided the critical data and methodological framework that guided the application of this compound for decades. This guide has provided a detailed look into this seminal research, offering valuable insights for today's researchers and professionals in the ongoing effort to develop safe and effective pest control solutions.

References

The Rise and Fall of an Organophosphate: A Technical Timeline of Azinphos-methyl

Azinphos-methyl , a broad-spectrum organophosphate insecticide, has a complex history stretching from its synthesis in the post-war era to its eventual prohibition in many parts of the world due to safety concerns. This in-depth technical guide provides a timeline of its discovery, development, and eventual decline, with a focus on the scientific data and experimental protocols that defined its journey.

Discovery and Initial Development

This compound, known by trade names such as Guthion and Gusathion, was first synthesized by Dr. W. Lorenz of Bayer AG. Its development emerged from the broader exploration of organophosphorus chemistry that followed World War II, building on the knowledge gained from nerve agent research.[1]

Timeline of Early Development:

-

1953: Dr. W. Lorenz at Bayer synthesizes this compound.

-

1957: this compound is first registered as a pesticide in the United States under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[2]

-

Late 1960s: The insecticide is registered for use in Australia.

Chemical Properties and Synthesis

This compound is chemically known as O,O-Dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C10H12N3O3PS2 |

| Molecular Weight | 317.33 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 73-74 °C |

| Water Solubility | 28 mg/L at 20°C |

| Log Kow | 2.96 |

Synthesis of this compound

The synthesis of this compound is a multi-step process. While specific proprietary details may vary, a general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

-

Formation of N-(hydroxymethyl)benzazimide: Benzazimide is reacted with formaldehyde.

-

Chlorination: The resulting N-(hydroxymethyl)benzazimide is treated with thionyl chloride to form N-(chloromethyl)benzazimide.

-

Condensation: The N-(chloromethyl)benzazimide is then reacted with O,O-dimethyl phosphorodithioic acid to yield this compound.

Mode of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine.

Mechanism of Action:

-

This compound, or more potently its active metabolite this compound oxon, phosphorylates the serine hydroxyl group in the active site of AChE.

-

This phosphorylation inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

-

The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation.

-

This overstimulation of cholinergic pathways results in tremors, convulsions, paralysis, and ultimately death in insects.

Toxicological Profile

This compound is highly toxic to a broad range of organisms, including mammals, birds, and aquatic life. Its toxicity is primarily due to its potent inhibition of acetylcholinesterase.

Table 2: Acute Toxicity of this compound in Vertebrates

| Species | Route | LD50 / LC50 | Reference |

| Rat (oral) | Oral | 4.4 - 16 mg/kg | [2][4] |

| Rat (dermal) | Dermal | 88 - 220 mg/kg | [2][4] |

| Mouse (oral) | Oral | 8 - 20 mg/kg | [2][4] |

| Guinea Pig (oral) | Oral | 80 mg/kg | [2][4] |

| Bobwhite Quail (oral) | Oral | 32.2 mg/kg | [2] |

| Mallard Duck (oral) | Oral | 136 mg/kg | [2] |

| Rainbow Trout (96-hr) | Aquatic | 0.003 mg/L | [2][4] |

Experimental Protocol: Acute Oral LD50 Study (Rat - General Protocol)

-